1-(Pyridin-2-ylmethyl)-1H-imidazole-5-carboxylic acid
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Overview
Description
1-(Pyridin-2-ylmethyl)-1H-imidazole-5-carboxylic acid is a heterocyclic compound that features both pyridine and imidazole rings. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both nitrogen-containing rings in its structure makes it a versatile scaffold for the development of various biologically active molecules.
Mechanism of Action
Target of Action
Imidazole-containing compounds are known to interact with a broad range of biological targets due to their versatile chemical and biological properties . For instance, they show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For example, some imidazole derivatives have been found to inhibit the growth of bacteria, fungi, and tumors .
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biochemical pathways, often leading to downstream effects such as the inhibition of cell growth or the induction of cell death .
Result of Action
Imidazole derivatives are known to exert a variety of effects at the molecular and cellular levels, often leading to changes in cell growth, cell death, or other cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-2-ylmethyl)-1H-imidazole-5-carboxylic acid typically involves the reaction of pyridine derivatives with imidazole precursors. One common method includes the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-2-ylmethyl)-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the pyridine or imidazole rings.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4
Reduction: NaBH4, LiAlH4
Substitution: Various nucleophiles depending on the desired substitution product
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(Pyridin-2-ylmethyl)-1H-imidazole-5-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of agrochemicals and materials science.
Comparison with Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine ring and have similar biological activities.
Imidazo[1,2-a]pyridines: These compounds contain both pyridine and imidazole rings and are used in medicinal chemistry for their diverse pharmacological properties.
Uniqueness: 1-(Pyridin-2-ylmethyl)-1H-imidazole-5-carboxylic acid is unique due to its specific combination of pyridine and imidazole rings, which provides a distinct scaffold for the development of novel therapeutic agents
Properties
IUPAC Name |
3-(pyridin-2-ylmethyl)imidazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)9-5-11-7-13(9)6-8-3-1-2-4-12-8/h1-5,7H,6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDSGFWWZPDHPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=NC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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